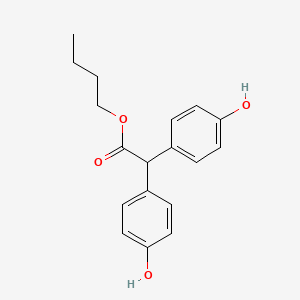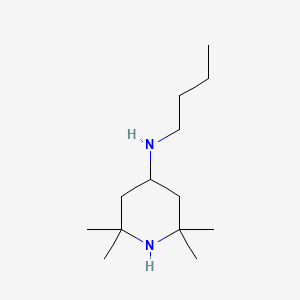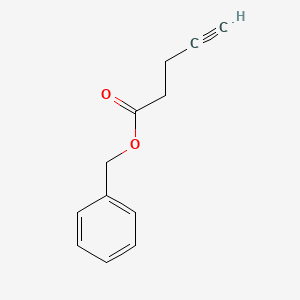
4-Pentynoic acid, phenylmethyl ester
概要
説明
4-Pentynoic acid, phenylmethyl ester is a chemical compound with the molecular formula C12H14O3 . It undergoes copper-catalyzed intramolecular cyclizations to form enol lactones . It also reacts with 1-bromo-1-alkynes in the presence of a Pd catalyst to yield biologically active ynenol lactones .
Synthesis Analysis
The synthesis of 4-Pentynoic acid, phenylmethyl ester involves several steps. The process begins with the treatment of per-O-acetylated Neu5Ac with hydrogen chloride in AcCl–AcOH (1: 1) to give a 2-chloro derivative . This compound is then treated with silver carbonate in acetone–H2O (9: 1) to afford a 2-hydroxy derivative . The final step involves acylation of this derivative by 4-pentenoic anhydride and pyridine and N,N-dimethylaminopyridine (DMAP) in CH2Cl to give the desired product .Molecular Structure Analysis
The molecular structure of 4-Pentynoic acid, phenylmethyl ester is represented by the formula C12H14O3 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
4-Pentynoic acid, phenylmethyl ester is involved in various chemical reactions. For instance, it undergoes copper-catalyzed intramolecular cyclizations to form enol lactones . It also reacts with 1-bromo-1-alkynes in the presence of a Pd catalyst to yield biologically active ynenol lactones .科学的研究の応用
-
Scientific Field: Organic Chemistry
- Application : 4-Pentenoic acid and its esters are used in the synthesis of various organic compounds .
- Methods of Application : The synthesis of 4-Pentenoic acid esters typically involves the reaction of 4-Pentenoic acid with an alcohol in the presence of a catalyst .
- Results or Outcomes : The resulting esters are used as intermediates in the synthesis of more complex organic molecules .
-
Scientific Field: Biochemistry
- Application : 4-Pentenoic acid is a mono-unsaturated fatty acid, although they are rare or unknown in biological lipids .
- Methods of Application : The study of these acids can provide insights into the biochemistry of unsaturated fatty acids .
- Results or Outcomes : The understanding of these acids can contribute to the knowledge of lipid biochemistry .
-
Scientific Field: Medicinal Chemistry
- Application : 4-Pentenoic acid esters have been used in the synthesis of O-sialosides .
- Methods of Application : The esters were prepared from the corresponding per-O-acetylated 2-hydroxy and 2-chloro derivatives of Neu5Ac .
- Results or Outcomes : The resulting sialosyl donors were successfully applied to the synthesis of O-sialosides .
-
Scientific Field: Catalysis
- Application : The pyridine-catalyzed cyclofunctionalization of 4-Pentenoic acid has been studied .
- Methods of Application : The kinetics and mechanism of the reaction were investigated spectrophotometrically, under pseudo-first order reaction conditions .
- Results or Outcomes : The reaction rate was found to be dependent on the reaction temperature, the type of cyclization reagent, and the catalyst used .
-
Scientific Field: Flavoring Agent
- Application : Some esters of pentenoic acids, such as Butyl 3-pentenoate, are used as flavoring agents due to their distinct odors .
- Methods of Application : These esters can be added to food products to enhance their flavor .
- Results or Outcomes : The addition of these esters can result in a more appealing taste and aroma for the food product .
-
Scientific Field: Chemical Synthesis
- Application : 4-Pentenoic acid, also known as 3-vinylpropionic acid, is used in chemical synthesis .
- Methods of Application : This compound can be used as a building block in the synthesis of more complex organic molecules .
- Results or Outcomes : The use of 4-Pentenoic acid in chemical synthesis can lead to the production of a wide range of organic compounds .
-
Scientific Field: Biomedical Applications
- Application : Aliphatic polyesters, such as polylactide (PLA), are widely used for biomedical applications, such as surgery sutures, implants for bone fixation, drug delivery vehicles, and tissue engineering scaffolds .
- Methods of Application : These materials are chosen due to their excellent biocompatibility, biodegradability, and mechanical properties .
- Results or Outcomes : The use of these materials has greatly enhanced the effectiveness of various biomedical procedures .
-
Scientific Field: Flavoring Agent
- Application : Some esters of pentenoic acids, such as Butyl 3-pentenoate, are used as flavoring agents due to their distinct odors .
- Methods of Application : These esters can be added to food products to enhance their flavor .
- Results or Outcomes : The addition of these esters can result in a more appealing taste and aroma for the food product .
Safety And Hazards
4-Pentynoic acid, phenylmethyl ester is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept in a tightly closed container .
Relevant Papers One relevant paper is “Preparation of 4-Pentenoic Acid Ester of Neu5Ac and 4-Pentenyl Glycoside of Neu5Ac and Their Application to Glycosylation” which discusses the synthesis of 4-Pentynoic acid, phenylmethyl ester and its application to the synthesis of O-sialosides .
特性
IUPAC Name |
benzyl pent-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11/h1,4-8H,3,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYMSTGTNFBNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340044 | |
| Record name | Benzyl 4-pentynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl pent-4-ynoate | |
CAS RN |
126378-11-8 | |
| Record name | Benzyl 4-pentynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

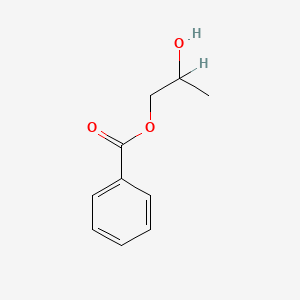
![3-[(4-Fluorophenyl)methylene]phthalide](/img/structure/B1594285.png)
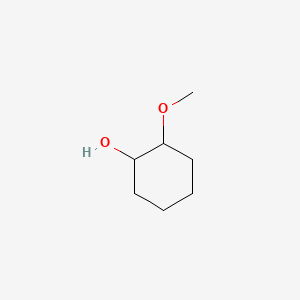
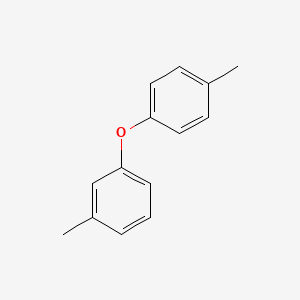
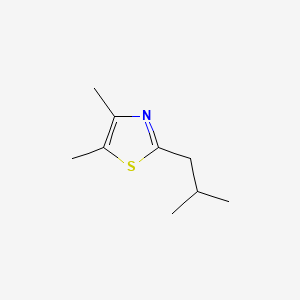
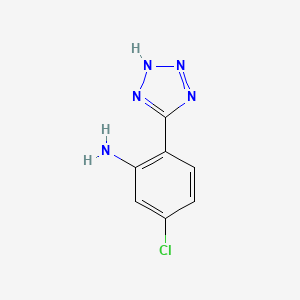
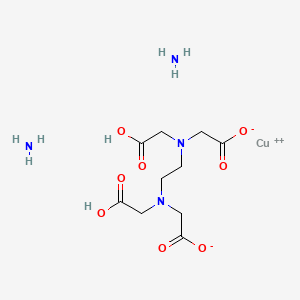
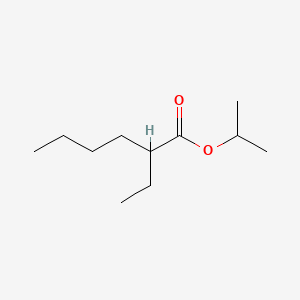
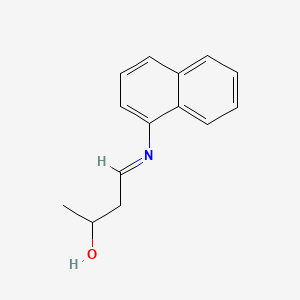
![2-[2-[Bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol](/img/structure/B1594299.png)
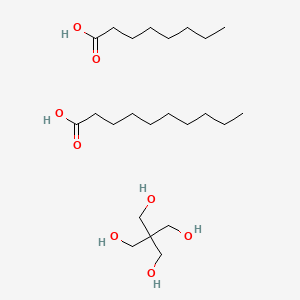
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-isothiocyanato-, hydrochloride](/img/structure/B1594304.png)
